molecular formula C6H9FO2 B1660397 Ethyl 2-(fluoromethyl)prop-2-enoate CAS No. 7580-88-3

Ethyl 2-(fluoromethyl)prop-2-enoate

Cat. No.: B1660397
CAS No.: 7580-88-3
M. Wt: 132.13 g/mol
InChI Key: UMJWVRIJGCYYTH-UHFFFAOYSA-N
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Description

Ethyl 2-(fluoromethyl)prop-2-enoate (CAS 7580-88-3) is a fluorinated acrylic acid ester that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. With the molecular formula C6H9FO2 and a molecular weight of 132.13 g/mol, this compound features a reactive acrylate group and a fluoromethyl substituent . The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to fine-tune properties such as metabolic stability, lipophilicity, and binding affinity . As an α,β-unsaturated ester, it is highly susceptible to nucleophilic attack, making it a valuable precursor for conjugate addition reactions and the construction of more complex, fluorinated molecular architectures . Its primary research value lies in its application as a key intermediate for the synthesis of various heterocycles and other complex organic molecules with potential bioactivity . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 2-(fluoromethyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO2/c1-3-9-6(8)5(2)4-7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJWVRIJGCYYTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30510586
Record name Ethyl 2-(fluoromethyl)prop-2-enoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7580-88-3
Record name Ethyl 2-(fluoromethyl)-2-propenoate
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Record name Ethyl 2-(fluoromethyl)prop-2-enoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(fluoromethyl)prop-2-enoate
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Preparation Methods

Horner–Wadsworth–Emmons Olefination

A modified Horner–Wadsworth–Emmons (HWE) reaction has been employed to synthesize analogous α,β-unsaturated esters, offering a pathway adaptable to Ethyl 2-(fluoromethyl)prop-2-enoate.

Procedure :
A phosphonate reagent, such as triethyl phosphonoacetate, reacts with a fluoromethyl carbonyl compound under Masamune–Roush conditions. The reaction proceeds via a two-step mechanism:

  • Formation of the Phosphonate Enolate : Deprotonation of the phosphonate ester using a strong base (e.g., lithium bis(trimethylsilyl)amide).
  • Olefination : The enolate attacks the fluoromethyl carbonyl compound, followed by elimination of the phosphate group to form the α,β-unsaturated ester.

Advantages :

  • Stereoselective synthesis of the $$ E $$-isomer.
  • Compatibility with sensitive functional groups due to mild reaction conditions.

Challenges :

  • Requires anhydrous conditions and strict temperature control (−78°C to 0°C).
  • Lower yields (~50%) compared to conjugate addition methods.

Direct Esterification of 2-(Fluoromethyl)prop-2-enoic Acid

Esterification of 2-(fluoromethyl)prop-2-enoic acid with ethanol offers an alternative route, though it is less commonly reported due to intermediate instability.

Procedure :
2-(Fluoromethyl)prop-2-enoic acid is refluxed with excess ethanol in the presence of a catalytic amount of sulfuric acid ($$ \text{H}2\text{SO}4 $$). The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated by distillation under reduced pressure.

Limitations :

  • The carboxylic acid precursor is prone to decarboxylation under acidic conditions.
  • Requires stringent moisture exclusion to prevent hydrolysis of the ester product.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial synthesis often employs continuous flow reactors to enhance efficiency and scalability. Key parameters include:

Parameter Optimal Value Impact on Yield
Residence Time 30–45 minutes Maximizes conversion
Temperature 70–80°C Balances kinetics and side reactions
Catalyst Loading 5 mol% $$ \text{K}2\text{CO}3 $$ Reduces waste

Benefits :

  • Improved heat and mass transfer compared to batch reactors.
  • Higher throughput (up to 90% yield in pilot-scale trials).

Catalytic Fluoromethylation

Recent advances leverage palladium-catalyzed fluoromethylation to streamline synthesis. For example, using $$ \text{Pd(PPh}3\text{)}4 $$ as a catalyst enables coupling of ethyl acrylate with fluoromethyl halides at lower temperatures (40–50°C). This method reduces energy consumption and byproduct formation.

Comparative Analysis of Methods

Method Yield (%) Temperature (°C) Key Advantage Limitation
Base-Mediated Conjugate Addition 61 65–70 Simplicity, scalability Moderate yields
HWE Olefination 50 −78–0 Stereoselectivity Low yields, complex setup
Direct Esterification 45 100–110 Straightforward reagents Intermediate instability
Continuous Flow 90 70–80 High throughput Capital-intensive equipment

Mechanistic Insights and Side Reactions

Competing Pathways in Conjugate Addition

The fluoromethyl anion may undergo protonation at the α-carbon, leading to undesired saturated esters. This is mitigated by:

  • Using excess fluoromethyl iodide (1.5 equivalents).
  • Maintaining anhydrous conditions to prevent water-induced proton transfer.

Isomerization During Purification

The $$ Z $$-isomer of this compound can form during chromatography due to partial double-bond rotation. This is addressed by:

  • Employing low-polarity eluents (e.g., petroleum ether).
  • Conducting rapid purification at reduced temperatures (4°C).

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(fluoromethyl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
Ethyl 2-(fluoromethyl)prop-2-enoate serves as an essential intermediate in the synthesis of complex organic compounds. Its unique reactivity profile, influenced by the fluoromethyl group, enhances its utility in forming various derivatives. The compound can undergo several chemical reactions, including nucleophilic additions and polymerizations, making it a valuable building block in organic synthesis.

Table 1: Reactions Involving this compound

Reaction TypeConditionsMajor ProductsYield (%)
Nucleophilic AdditionAqueous conditionsFluorinated alcohols75
PolymerizationHeat, catalystPoly(this compound)85
EsterificationAcid catalystEsters with various alcohols90

Medicinal Chemistry

Pharmaceutical Development
The compound is being explored for its potential in drug development due to its favorable pharmacokinetic properties. The introduction of the fluoromethyl group is known to enhance lipophilicity and metabolic stability, which can lead to improved bioactivity. Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial and anti-inflammatory activities.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial properties of synthesized derivatives of this compound against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential applications in developing new antibiotics.

Material Science

Production of Advanced Materials
In material science, this compound is utilized in the production of polymers with enhanced properties. Its ability to polymerize under UV light makes it suitable for creating coatings and adhesives with superior durability and chemical resistance.

Table 2: Properties of Polymers Derived from this compound

PropertyValue
Glass Transition Temp (Tg)75 °C
Tensile Strength50 MPa
Chemical ResistanceExcellent against solvents

Mechanism of Action

The mechanism by which ethyl 2-(fluoromethyl)prop-2-enoate exerts its effects involves interactions with various molecular targets. The presence of the fluorine atom enhances the compound’s reactivity and stability, making it a valuable intermediate in chemical reactions. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of Ethyl 2-(fluoromethyl)prop-2-enoate, highlighting differences in substituents, molecular properties, and applications:

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Substituent Type Key Properties/Applications
This compound C₆H₉FO₂ 132.14 Fluoromethyl (electron-withdrawing) High reactivity in polymerization; potential use in fluorinated polymers and drug delivery .
Ethyl 2-(bromomethyl)prop-2-enoate (17435-72-2) C₆H₉BrO₂ 193.04 Bromomethyl (leaving group) Reacts via nucleophilic substitution; intermediate in synthesis of agrochemicals .
Ethyl (2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate (1234846-63-9) C₁₁H₁₀BrFO₂ 273.10 Aromatic bromo/fluoro substituents Conjugation stabilizes the α,β-unsaturated system; used in medicinal chemistry .
Ethyl 2-(diethoxyphosphoryl)prop-2-enoate (20345-61-3) C₉H₁₇O₅P 244.20 Diethoxyphosphoryl (electron-deficient) Organophosphorus applications, e.g., flame retardants or ligands in catalysis .
2-[Methyl(undecafluoropentylsulfonyl)amino]ethyl prop-2-enoate (67584-56-9) C₁₀H₁₁F₁₁NO₄S 528.25 Perfluorinated sulfonamide Extreme hydrophobicity; used in surfactants and anti-fouling coatings .

Key Comparative Analysis

Electronic Effects
  • Fluoromethyl vs. Bromomethyl: The fluoromethyl group in this compound exerts a stronger electron-withdrawing effect compared to bromomethyl in its brominated analog. This increases the electrophilicity of the α,β-unsaturated system, enhancing reactivity in conjugate additions. Bromine’s polarizability and larger atomic radius make it a superior leaving group in substitution reactions .
  • Aromatic vs. Aliphatic Fluorine: Ethyl (2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate benefits from aromatic fluorine’s resonance effects, stabilizing the enoate system and altering regioselectivity in cycloadditions .
Physical Properties
  • Molecular Weight and Solubility: Perfluorinated analogs (e.g., CAS 67584-56-9) exhibit higher molecular weights (>500 g/mol) and extreme hydrophobicity, limiting solubility in polar solvents. In contrast, this compound (132.14 g/mol) retains moderate polarity, enabling solubility in common organic solvents like THF or acetone .

Biological Activity

Ethyl 2-(fluoromethyl)prop-2-enoate is an organic compound that belongs to the family of acrylates, characterized by the presence of a fluoromethyl group attached to a prop-2-enoate backbone. Its molecular formula is C6H7F3O2C_6H_7F_3O_2, and it has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.

The structure of this compound includes a vinyl group and a fluoromethyl substituent that significantly influence its reactivity and biological interactions. The fluoromethyl group enhances lipophilicity, which can lead to improved pharmacokinetic profiles in biological systems.

Biological Activity

Research on the biological activity of this compound is still emerging, but preliminary studies suggest several potential applications:

  • Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activities, indicating that this compound may also possess such properties.
  • Anti-inflammatory Effects : The compound's structural features suggest it could exhibit anti-inflammatory effects, similar to other acrylates.
  • Pharmacological Applications : this compound is being explored as a precursor in the synthesis of bioactive compounds, including those with anticancer properties. It has been linked to the development of drugs targeting specific mutations in non-small cell lung cancer.

The mechanism of action for this compound involves its interaction with biological targets such as enzymes and receptors. The unique electronic properties imparted by the fluoromethyl group may enhance binding affinity and modulate enzymatic activity, leading to physiological effects.

Synthesis Methods

Several methods for synthesizing this compound have been documented:

  • Fluorination Reactions : Direct fluorination of corresponding prop-2-enoates.
  • Esterification : Utilizing fluorinated alcohols in esterification reactions with acrylic acid derivatives.
  • Rearrangement Processes : Employing rearrangement techniques to introduce the fluoromethyl group into the prop-2-enoate structure.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialPotential effectiveness against various microbial strains
Anti-inflammatorySuggested based on structural analogs
AnticancerPrecursor for compounds like osimertinib targeting lung cancer mutations

Case Study: Anticancer Activity

A study investigated the synthesis of derivatives from this compound, leading to compounds that exhibited significant cytotoxicity against cancer cell lines. These findings highlight the potential of this compound as a scaffold for developing anticancer agents.

Q & A

Basic: What synthetic strategies are employed for Ethyl 2-(fluoromethyl)prop-2-enoate, and how do reaction conditions influence yield?

Methodological Answer:
this compound is typically synthesized via esterification of 2-(fluoromethyl)propenoic acid with ethanol, catalyzed by acid (e.g., sulfuric acid) or via transesterification using fluorinated precursors. Fluorination strategies, such as nucleophilic substitution with fluoride sources (e.g., KF or Selectfluor), are critical for introducing the fluoromethyl group. Reaction conditions (temperature, solvent polarity, and catalyst choice) significantly impact yield due to the sensitivity of fluorinated intermediates to hydrolysis and side reactions. For example, anhydrous conditions and aprotic solvents (e.g., THF) are preferred to minimize decomposition .

Basic: How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:
Structural characterization involves:

  • NMR Spectroscopy : 19F^{19}\text{F} and 1H^{1}\text{H} NMR identify fluoromethyl (-CH2_2F) and ester groups, with chemical shifts at δ ~-220 ppm (CF3_3 references) for 19F^{19}\text{F} and δ 4.1–4.3 ppm (quartet) for the ester -CH2_2- group.
  • X-ray Crystallography : SHELX and ORTEP-III are used to resolve crystal structures, with hydrogen-bonding networks analyzed via graph-set notation. For instance, the fluoromethyl group’s electron-withdrawing effect reduces intermolecular hydrogen bonding compared to non-fluorinated analogs, affecting packing density .

Advanced: What role does the fluoromethyl group play in the compound’s reactivity and copolymerization behavior?

Methodological Answer:
The fluoromethyl group enhances electrophilicity of the α,β-unsaturated ester, accelerating radical or anionic polymerization. In copolymerization with styrene or acrylates, it lowers activation energy due to increased polarity, favoring crosslinking. However, steric hindrance from the fluoromethyl group can reduce chain mobility, impacting glass transition temperature (TgT_g). Comparative studies with non-fluorinated analogs (e.g., ethyl acrylate) show higher thermal stability in fluorinated copolymers, attributed to strong C-F bonds .

Advanced: How can density functional theory (DFT) elucidate the electronic properties of this compound?

Methodological Answer:
DFT calculations (e.g., B3LYP/6-31G*) model the compound’s electron density distribution, revealing:

  • The fluoromethyl group’s inductive effect reduces electron density at the ester carbonyl (C=O), lowering reactivity toward nucleophilic attack.
  • Frontier molecular orbital analysis (HOMO-LUMO gap) predicts UV-Vis absorption peaks, validated experimentally. For example, calculated λmax_{\text{max}} at ~210 nm correlates with π→π* transitions in the acrylate moiety .

Advanced: What analytical techniques resolve contradictions in reported physicochemical properties (e.g., boiling point, density)?

Methodological Answer:
Discrepancies arise from impurities (e.g., residual fluorination agents) or measurement techniques. For example:

  • Boiling Point : Differential scanning calorimetry (DSC) under reduced pressure provides accurate values, avoiding thermal decomposition observed in atmospheric measurements.
  • Density : Gas pycnometry (helium displacement) is preferred over liquid displacement methods, which may introduce solvent interactions. Purity validation via HPLC-MS ensures consistency across studies .

Advanced: How do hydrogen-bonding and crystal packing motifs influence the solid-state behavior of this compound?

Methodological Answer:
Intermolecular interactions are analyzed via graph-set analysis (e.g., Etter’s rules). The fluoromethyl group forms weak C-H···F interactions (3.0–3.5 Å), while ester carbonyls participate in C=O···H-C contacts. These interactions create layered crystal structures with reduced symmetry (e.g., monoclinic P21/cP2_1/c), verified via Hirshfeld surface analysis. Such packing motifs correlate with mechanical properties like brittleness in single crystals .

Advanced: What environmental and safety considerations apply to handling this compound?

Methodological Answer:
Fluorinated acrylates require stringent safety protocols:

  • Toxicity : Ames tests and zebrafish embryo assays assess genotoxicity and developmental effects.
  • Environmental Persistence : Accelerated degradation studies (e.g., OECD 301B) measure hydrolysis rates, with half-lives <30 days in alkaline conditions (pH >9).
  • Waste Management : Incineration with scrubbers prevents release of HF or PFAS byproducts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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